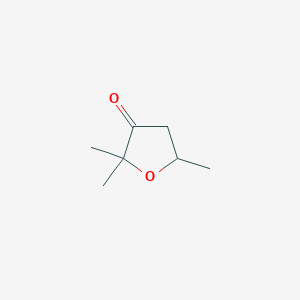

2,2,5-trimethyldihydro-3(2H)-furanone

描述

Overview of the 3(2H)-Furanone Chemical Class in Contemporary Chemical Research

The 3(2H)-furanone scaffold and its derivatives represent a significant class of heterocyclic compounds that garner substantial interest in contemporary chemical research. These molecules are particularly prominent in the fields of flavor and aroma chemistry, where they are recognized as key constituents of the sensory profiles of many fruits and foods. mdpi.comresearchgate.net For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol (B68789)®, is a critical flavor compound found in a variety of fruits. mdpi.com Many of these compounds are naturally formed during the heating of foodstuffs through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. mdpi.com

Beyond their organoleptic properties, furanones exhibit a range of biological activities. Some have demonstrated antimicrobial properties against human pathogenic microorganisms, including antibiotic-resistant strains, by arresting the cell cycle. nih.gov The dihydro-3(2H)-furanone core is also considered a valuable scaffold in medicinal chemistry for designing new therapeutic agents, owing to its accessible structure and potential for chemical modification. The versatility of this chemical class is further highlighted by its use as building blocks in organic synthesis. For example, 2,5-dialkyl-dihydro-3(2H)-furanones serve as starting materials for the synthesis of their 4-hydroxy- counterparts. google.com Contemporary research continues to explore novel and efficient synthetic routes to 3(2H)-furanones, utilizing methods such as base-induced intramolecular cyclization, cycloisomerization of allenic hydroxyketones, and various metal-catalyzed reactions. organic-chemistry.org

Structural Classification and Nomenclature within Dihydrofuranone Derivatives

Dihydrofuranone derivatives are structurally classified based on the substituents attached to the core five-membered lactone ring. The nomenclature follows IUPAC guidelines, though numerous synonyms are commonly used in scientific literature. The parent structure, a saturated furan (B31954) ring with a ketone group at the third position, is systematically named oxolan-3-one. The "dihydro-" prefix indicates the saturation of the furan ring, and the "(2H)-" specifies the position of the double bond in the unsaturated parent furanone.

The diversity within this class arises from the number, type, and position of substituent groups on the ring. These substituents can range from simple alkyl groups to functional groups like hydroxyls. For example, the addition of a methyl group at the second position results in dihydro-2-methyl-3(2H)-furanone, which is also known by synonyms such as 2-methyltetrahydrofuran-3-one. cymitquimica.comnist.govnih.gov The presence of multiple methyl groups and other functionalities leads to a wide array of derivatives with distinct chemical properties.

Below is an interactive data table classifying several dihydrofuranone derivatives mentioned in research literature.

| Compound Name | Synonyms | Molecular Formula | Key Structural Features |

| Dihydro-2-methyl-3(2H)-furanone | 2-Methyltetrahydrofuran-3-one, 2-Methyl-3-ketotetrahydrofuran | C5H8O2 | Single methyl group at C2 position. |

| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | 2,2,5,5-tetramethyltetrahydrofuran-3-one | C8H14O2 | Gem-dimethyl groups at C2 and C5 positions. |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one | C6H8O3 | Methyl groups at C2 and C5, hydroxyl group at C4. mdpi.com |

| 2,5-Dimethyl-2,4-dihydroxy-3(2H)-furanone | C6H8O4 | Methyl groups at C2 and C5, hydroxyl groups at C2 and C4. | |

| 2(3H)-Furanone, dihydro-4-hydroxy- | 4-hydroxyoxolan-2-one, 3-hydroxybutyrolactone | C4H6O3 | Hydroxyl group at C4 position of the 2-furanone isomer. |

Academic Significance and Research Gaps Pertaining to 2,2,5-trimethyldihydro-3(2H)-furanone

A thorough review of existing scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research has been conducted on structurally similar analogues such as dihydro-2,2,5,5-tetramethyl-3(2H)-furanone and various dimethyl-substituted dihydrofuranones, there is a conspicuous absence of dedicated studies on the synthesis, chemical properties, natural occurrence, or biological activity of the trimethyl variant.

The academic significance of investigating this particular compound can be inferred from the established importance of its chemical class. Given that alkyl-substituted dihydrofuranones are known for their applications in the flavor and fragrance industry and as versatile synthetic intermediates, it is plausible that this compound possesses unique organoleptic properties or serves as a useful precursor in organic synthesis. The specific substitution pattern of two methyl groups at the C2 position and one at the C5 position could impart distinct stereochemical and electronic properties that influence its reactivity and biological interactions differently from its more studied tetramethyl and dimethyl counterparts.

The lack of available data presents a clear opportunity for future research. Key areas for investigation include:

Synthesis: Developing and optimizing synthetic pathways to afford this compound in good yield and purity.

Characterization: Comprehensive spectroscopic and physicochemical characterization of the compound.

Potential Applications: Exploring its potential as a flavor or fragrance agent, a building block in organic synthesis, or a biologically active molecule.

The absence of this compound from the current body of scientific literature underscores that not all simple derivatives of a common chemical scaffold have been explored. Its study would contribute to a more complete understanding of structure-property relationships within the dihydro-3(2H)-furanone family.

Structure

3D Structure

属性

CAS 编号 |

34003-73-1 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC 名称 |

2,2,5-trimethyloxolan-3-one |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)7(2,3)9-5/h5H,4H2,1-3H3 |

InChI 键 |

BPDGLMUKLUDHKL-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(=O)C(O1)(C)C |

产品来源 |

United States |

Occurrence and Biosynthesis of Dihydro 3 2h Furanones: Pathways Relevant to 2,2,5 Trimethyldihydro 3 2h Furanone

Natural Distribution of 3(2H)-Furanones in Biological Systems

Dihydro-3(2H)-furanones are widely distributed in nature, particularly in the plant kingdom and in thermally processed foods. They are key flavor compounds in a variety of fruits, contributing to the characteristic aromas of strawberry, raspberry, pineapple, and tomato. nih.govcambridge.org For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a well-known impact compound in the aroma of strawberries and pineapples. nih.gov

Beyond fruits, these compounds are found in a range of cooked or processed foods where they are generated through chemical reactions during heating. nih.gov Their presence has been noted in products like soy sauce and beer, where their formation can be a result of both thermal processing and microbial activity. nih.govcambridge.org Some furanones also play roles in biological signaling; for example, 5-methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in a species of cockroach, and certain brominated furanones produced by red algae can deter bacterial colonization. nih.govcambridge.org

The following table summarizes the natural occurrence of some well-documented 3(2H)-furanones.

| Compound Name | Natural Sources | Role/Significance |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Strawberry, Pineapple, Raspberry, Tomato | Key flavor and aroma compound nih.govmdpi.comnih.gov |

| 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone | Soy Sauce, Beer | Flavor compound, produced by yeast nih.govcambridge.org |

| 5-methyl-4-hydroxy-3(2H)-furanone | Cockroach (Eurycolis florionda) | Male pheromone nih.govcambridge.org |

Enzymatic Biosynthetic Pathways in Plants and Microorganisms

In biological systems, the formation of dihydro-3(2H)-furanones is a highly regulated enzymatic process. These pathways are distinct from the non-enzymatic reactions that occur during food processing and are crucial for the production of these compounds in fresh fruits and by certain microorganisms. nih.gov

Elucidation of Biosynthetic Precursors (e.g., D-fructose-1,6-diphosphate)

Research has identified key precursors for the biosynthesis of furanones. In both plants and microorganisms, carbohydrate metabolism is the foundational source. nih.gov Extensive studies, particularly in strawberries and the yeast Zygosaccharomyces rouxii, have pinpointed D-fructose-1,6-diphosphate as a primary and highly efficient precursor for the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone. nih.govmdpi.comnih.gov

Incorporation experiments using isotopically labeled substrates have confirmed that the carbon skeleton of D-fructose-1,6-diphosphate is converted into the furanone structure. mdpi.comnih.gov In strawberries, the rate of incorporation into furanones was highest for D-fructose-1,6-diphosphate compared to other sugars like D-fructose and D-glucose. nih.gov Similarly, Zygosaccharomyces rouxii, a yeast used in soy sauce fermentation, produces this furanone when D-fructose-1,6-diphosphate is supplied in the growth medium. nih.govnih.gov The pathway involves a series of enzymatic steps, including the action of an enone oxidoreductase in the final step of biosynthesis in strawberries. nih.gov

Enzymatic Glycosylation and Other Biotransformations for Furanone Stabilization

Dihydro-3(2H)-furanones, particularly those with hydroxyl groups, can be unstable. In plants, a common strategy to stabilize such reactive molecules is through glycosylation—the enzymatic attachment of a sugar moiety. researchgate.net This process not only increases the stability of the compound but also enhances its water solubility and renders it odorless. nih.gov

In strawberry fruit, for example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone is found as its β-D-glucoside. mdpi.com This glycoside acts as a stable storage form of the aroma compound, which can be released upon enzymatic hydrolysis. The enzymatic transfer of glucose to furanone derivatives has been demonstrated using enzymes like sucrose (B13894) phosphorylase, which can catalyze the transglucosylation from sucrose to the furanone. nih.gov This biotransformation results in the formation of stable, odorless glucoside powders from the volatile, aromatic aglycones. nih.gov This mechanism of stabilization is a key aspect of managing and storing potent aroma compounds within plant tissues. researchgate.net

Non-Enzymatic Formation Mechanisms (e.g., Maillard Reaction in Food Systems)

Outside of biological synthesis, dihydro-3(2H)-furanones are prominently formed through non-enzymatic browning reactions, most notably the Maillard reaction. nih.govnih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars when food is heated, typically above 140°C (280°F), and is responsible for the characteristic color and flavor of many cooked foods. wikipedia.org

Role of Carbohydrate Fragmentation Products in Furanone Formation

The Maillard reaction cascade involves multiple stages, including sugar-amine condensation, rearrangement, and subsequent degradation and polymerization. wikipedia.org Furanone formation occurs during the intermediate stages, which are characterized by sugar dehydration and fragmentation. imreblank.chresearchgate.net

The initial reaction between a sugar and an amino acid forms an unstable glycosylamine, which then rearranges to form a more stable Amadori compound. wikipedia.org This intermediate can then undergo 2,3-enolisation to form 1-deoxyosones, which are key precursors to furanones. imreblank.ch The carbon skeleton of the original sugar often dictates the type of furanone formed; for example, hexoses tend to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone, while pentoses form the corresponding 4-hydroxy-5-methyl-3(2H)-furanone. imreblank.ch

However, the reaction is not always straightforward. An alternative pathway involves the fragmentation of the sugar backbone into smaller, highly reactive carbonyl compounds. nih.govnih.gov These C2 and C3 fragments can then recombine to form the furanone ring. imreblank.ch Labeling studies have shown that a significant portion of certain furanones can be generated via this sugar fragmentation route, highlighting the complexity of the Maillard reaction network. imreblank.ch

Influence of Reaction Parameters on Furanone Generation

The generation of specific furanones via the Maillard reaction is highly dependent on various reaction parameters, including temperature, pH, and heating time. researchgate.netresearchgate.net

Temperature and Time: As the Maillard reaction is thermally driven, higher temperatures and longer heating times generally increase the rate of furanone formation, up to a point where degradation may occur. researchgate.net

pH: The pH of the system has a profound effect on the reaction pathways. Neutral to slightly alkaline conditions (pH 7-8) have been shown to favor the formation of certain furanones, like 4-hydroxy-2,5-dimethyl-3(2H)-furanone, in model systems. imreblank.ch This is partly because the formation and decomposition of the Amadori compound precursor are faster under these conditions. imreblank.ch Conversely, more acidic conditions (e.g., pH 4) can inhibit the formation of some furanones while favoring other products like hydroxymethylfurfural. researchgate.net

The table below outlines the general influence of these parameters on furanone production in Maillard reaction model systems.

| Parameter | Influence on Furanone Formation |

| Temperature | Higher temperatures generally increase the reaction rate and yield. researchgate.net |

| pH | Neutral to slightly alkaline conditions (pH 7-8) often favor higher yields of specific furanones. imreblank.ch |

| Heating Time | Increased heating time typically leads to higher concentrations of furanones, until degradation begins. researchgate.net |

| Precursors | The type of sugar (hexose vs. pentose) and amino acid influences the specific furanone product formed. nih.govimreblank.ch |

Microbial Bioproduction of Dihydro-3(2H)-Furanones: Limited Direct Synthesis of 2,2,5-trimethyldihydro-3(2H)-furanone

The microbial world is a rich source of diverse bioactive compounds, including a variety of aroma molecules. While the biosynthesis of certain furanones, particularly those contributing to food flavors, has been the subject of considerable research, the specific microbial production of this compound remains largely undocumented in publicly available scientific literature. However, understanding the broader context of microbial furanone production provides insights into potential biotechnological avenues.

Microorganisms, particularly yeasts and some bacteria, are known to produce a range of furanone compounds, often as byproducts of fermentation or through specific biosynthetic pathways. A prominent example is the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in many fruits, which can be produced by various yeasts. nih.govnih.gov This process typically involves the transformation of sugar precursors. nih.govnih.gov

Furthermore, the biosynthesis of other furanone derivatives, such as 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone by yeast during the fermentation of products like soy sauce and beer, highlights the metabolic versatility of these microorganisms. nih.govcambridge.org These processes underscore the potential for harnessing microbial enzymes for the production of valuable aroma compounds.

The biotechnological implications of microbial furanone production are significant. The demand for natural flavor and fragrance compounds is continually increasing, and microbial fermentation offers a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources. Bioproduction processes can be optimized by selecting specific microbial strains, manipulating fermentation conditions, and employing metabolic engineering strategies to enhance yields of desired compounds.

While direct microbial synthesis of this compound has not been specifically described, the existing knowledge on the microbial production of structurally related furanones suggests that biocatalytic approaches could be a viable future strategy. This could involve screening novel microbial strains for the desired enzymatic activities or engineering existing production hosts to create a novel biosynthetic pathway for this compound. The exploration of microbial biodiversity and the application of synthetic biology tools hold promise for the future biotechnological production of this and other valuable dihydro-3(2H)-furanones.

Advanced Analytical Methodologies for 2,2,5 Trimethyldihydro 3 2h Furanone and Dihydro 3 2h Furanones

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of furanones, providing the necessary separation from other volatile and non-volatile compounds in a sample. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a widely used and powerful tool for the analysis of volatile furanones. imreblank.ch However, the analysis of certain furanones, such as the highly polar and unstable compound Furaneol (B68789), can be challenging. nih.gov Its high polarity makes it difficult to extract from food matrices and separate effectively on a standard GC column. nih.gov

To address these challenges, derivatization is a common strategy. This involves chemically modifying the furanone to create a more stable and less polar derivative, which is more amenable to GC analysis. nih.gov For instance, a method involving derivatization with pentafluorobenzyl bromide has been successfully developed for the quantification of furaneol. nih.gov GC-MS/MS is also employed for the selective determination of furanones, especially in complex samples like chlorinated drinking water, offering sensitivity and selectivity comparable to high-resolution mass spectrometry. nih.gov

The selection of the GC column and temperature program is critical for achieving good separation. Fused silica (B1680970) capillary columns are commonly used for the separation of aromatic compounds, including furanones. embrapa.br

| Parameter | Condition/Value | Compound(s) | Source |

|---|---|---|---|

| Instrumentation | GC-MS/MS | 2(5H)‐furanone, 3-methyl-2(5H)‐furanone | eurl-pc.eu |

| Column | DB-5ms or similar (30 m, 250 µm, 0.25 µm) | 2(5H)‐furanone, 3-methyl-2(5H)‐furanone | eurl-pc.eu |

| Injection | 1 µL splitless at 260°C for 1 min | 2(5H)‐furanone, 3-methyl-2(5H)‐furanone | eurl-pc.eu |

| Carrier Gas | Helium (0.9 mL/min) | 2(5H)‐furanone, 3-methyl-2(5H)‐furanone | eurl-pc.eu |

| Temperature Program | 50°C (2 min), then 30°C/min to 85°C, 5°C/min to 95°C, 30°C/min to 265°C (5 min) | 2(5H)‐furanone, 3-methyl-2(5H)‐furanone | eurl-pc.eu |

| Detection Ions (m/z) | Furaneol: 43, 57, 128 | Furaneol | embrapa.br |

For analyzing furanones in complex matrices such as food and biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice. nih.govnih.gov This technique is particularly advantageous for less volatile or thermally unstable compounds and can handle complex sample matrices with minimal cleanup. researchgate.net

A validated LC-MS/MS method has been developed for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in various baby foods. nih.gov The sample preparation for this method involves an acetonitrile-based extraction followed by cleanup steps, which effectively remove matrix interferences. nih.gov The use of triple-quadrupole LC-MS-MS provides high selectivity and sensitivity for the quantification of target analytes in these challenging matrices. nih.govresearchgate.net This approach offers robust and reliable quantification, making it suitable for food analysis and toxicology studies. nih.govresearchgate.net

| Parameter | Condition/Value | Compound(s) | Source |

|---|---|---|---|

| Technique | Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-QqQ-MS/MS) | Acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | nih.gov |

| Sample Matrix | Baby food (fruit, cereal, milk-based) | Acrylamide and HDMF | nih.gov |

| Sample Preparation | Acetonitrile-based extraction with dispersive PSA cleanup and cation-exchange SPE | Acrylamide and HDMF | nih.gov |

| Linearity Range | 10–300 μg kg⁻¹ | Acrylamide and HDMF | nih.gov |

| Recoveries | 94–110% | Acrylamide and HDMF | nih.gov |

| Precision (RSD) | ≤10% | Acrylamide and HDMF | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of furanones. Techniques like mass spectrometry, fluorescence spectroscopy, and vibrational circular dichroism provide detailed information about the molecular structure, fragmentation, and stereochemistry of these compounds.

Mass spectrometry (MS) is a critical tool for identifying furanone structures by analyzing their fragmentation patterns upon ionization. imreblank.ch When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure.

Studies on alkylated 4-hydroxy-3(2H)-furanones have proposed a general fragmentation pathway. imreblank.chacs.org Key fragmentation mechanisms include the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and the McLafferty rearrangement in molecules with sufficiently long side chains. imreblank.chmiamioh.edu The analysis of fragmentation patterns of isotopically labeled furanones helps to confirm these pathways. imreblank.chacs.org For example, the breakdown of the furanone ring can lead to the formation of characteristic ions like hydroxycyclopropanone ions, which further decompose into smaller acylium ions (e.g., m/z 43). imreblank.chacs.org This detailed understanding of fragmentation is crucial for the unambiguous identification of furanones in various samples. imreblank.ch

| Parent Compound | Key Fragment Ion (m/z) | Proposed Origin | Source |

|---|---|---|---|

| Furaneol (1) | 71 | Hydroxycyclopropanone ion | imreblank.chacs.org |

| Homofuraneol (2) | 85 | Hydroxycyclopropanone ion | imreblank.chacs.org |

| Norfuraneol (3) | 99 | Hydroxycyclopropanone ion | imreblank.chacs.org |

| General 3(2H)-Furanones | 43, 57, 71 | Further decomposition of hydroxycyclopropanone ions | imreblank.chacs.org |

Fluorescence-based methods offer high sensitivity for the detection of certain furanones. mdpi.com A novel strategy has been developed for the detection of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) utilizing fluorescence resonance energy transfer (FRET) and competitive host-guest recognition. mdpi.com

In this system, magnetic nanoparticles are functionalized with gold and a cyclodextrin (B1172386) (SH-β-CD), which acts as the "host". mdpi.com A fluorescent dye, Rhodamine 6G (R6G), is initially bound within the cyclodextrin cavity, and its fluorescence is quenched. When HDMF is introduced, it competes with the dye for the binding site within the host cavity. As HDMF displaces the dye, the fluorescence of the dye is restored. mdpi.com The increase in fluorescence intensity is directly proportional to the concentration of HDMF. This method demonstrates a strong linear relationship for HDMF concentrations ranging from 5 × 10⁻⁷ M to 10⁻⁴ M, with a limit of detection of 198.9 nM, showcasing its potential for sensitive detection in food and flavor analysis. mdpi.com

| Parameter | Description/Value | Source |

|---|---|---|

| Technique | Fluorescence Resonance Energy Transfer (FRET) with competitive host-guest recognition | mdpi.com |

| Target Analyte | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | mdpi.com |

| Host Molecule | Thiolated β-cyclodextrin (SH-β-CD) on Fe₃O₄@Au nanoparticles | mdpi.com |

| Fluorescent Probe | Rhodamine 6G (R6G) | mdpi.com |

| Detection Principle | HDMF displaces quenched R6G from the host, restoring fluorescence | mdpi.com |

| Linear Range | 5 × 10⁻⁷ M to 10⁻⁴ M | mdpi.com |

| Limit of Detection (LOD) | 198.9 nM | mdpi.com |

Vibrational circular dichroism (VCD) is a powerful chiroptical spectroscopy technique for the unambiguous determination of the absolute configuration of chiral molecules, including furanones. acs.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. acs.org This technique has proven essential in clarifying the stereochemistry of several industrially significant furanone aroma compounds, where other methods like optical rotation have led to ambiguous or incorrect assignments. acs.orgnih.gov

For example, the absolute configuration of maple furanone, which had been unclear since its discovery, was definitively determined using VCD. acs.orgnih.gov Similarly, VCD has been applied to unravel the absolute configurations of chiral 2-substituted-3(2H)-furanones, which are known for their extremely low odor thresholds and characteristic burnt sugar aromas. nih.gov The combination of experimental VCD spectra with quantum chemical computations provides a reliable method for assigning the absolute stereochemistry. unesp.brrsc.org This is particularly valuable as enantiomers of chiral furanones often exhibit different odor characteristics and intensities. nih.govnih.gov

| Compound | Enantiomer | Absolute Configuration Determined by VCD | Source |

|---|---|---|---|

| Sotolon (1) | (-) | (R) | acs.orgnih.gov |

| Sotolon (1) | (+) | (S) | acs.orgnih.gov |

| Maple furanone (2) | (+) | (R) | acs.orgnih.gov |

| Maple furanone (2) | (-) | (S) | acs.orgnih.gov |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | - | (S) | nih.gov |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | + | (R) | nih.gov |

Isotope Dilution Assays for Precise Quantification in Research Studies

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of volatile and non-volatile compounds in complex samples. frontiersin.org This technique overcomes challenges such as matrix effects and losses during sample preparation by using a stable, isotopically-labeled version of the analyte as an internal standard. nih.gov The labeled standard, for example, a ¹³C- or ²H-labeled furanone, is chemically identical to the target analyte and behaves similarly during extraction, derivatization, and chromatographic analysis. frontiersin.orgnih.gov

By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any subsequent losses will affect both the analyte and the standard proportionally. The final quantification is based on the ratio of the mass spectrometric signal of the unlabeled analyte to its labeled counterpart, ensuring high precision and accuracy. nih.gov

Research has successfully applied SIDA for the quantification of various furanones in food products. For instance, assays have been developed for 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, key flavor compounds in products like fenugreek and soy sauce. researchgate.net In these studies, custom-synthesized ¹³C- or ²H-labeled internal standards were used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve reliable quantification. researchgate.net

The development of SIDA methods often involves the chemical synthesis of the required isotopically labeled standards, which are not always commercially available. nih.govnih.gov These methods, coupled with powerful separation and detection techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), provide very low limits of detection and quantification, often in the micrograms per liter (μg/L) range. frontiersin.org

Table 1: Key Parameters in a Validated SIDA-LC-MS/MS Method for Flavor Compounds

| Analyte | Labeled Standard | Limit of Detection (LOD) (μg/L) | Limit of Quantification (LOQ) (μg/L) |

| Isoxanthohumol | D₃-Isoxanthohumol | 0.04 | 0.12 |

| 8-Prenylnaringenin | D₃-8-Prenylnaringenin | 0.2 | 0.6 |

| 6-Prenylnaringenin | D₃-6-Prenylnaringenin | 0.1 | 0.3 |

| Xanthohumol | D₃-Xanthohumol | 0.3 | 0.9 |

| This table is representative of data found in SIDA validation studies for related flavor compounds, demonstrating the typical sensitivity achieved. frontiersin.org |

Method Development for Enhanced Selectivity and Sensitivity in Dihydrofuranone Detection

Continual advancements in analytical instrumentation and methodologies are aimed at improving the selectivity and sensitivity of dihydrofuranone detection. Enhanced selectivity ensures that the analytical signal is exclusively from the target compound, free from interference from other matrix components, while enhanced sensitivity allows for the detection of minute quantities of the substance.

Enhancing Selectivity: Selectivity is often achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatography: The use of specialized Gas Chromatography (GC) columns is a key strategy. Chiral columns, for instance, can separate the different enantiomers (stereoisomers) of chiral furanones. nih.govnih.gov This is crucial as enantiomers of the same compound can possess vastly different sensory properties. nih.gov For liquid chromatography, columns with specific chemistries, such as pentafluorophenyl (PFP) phases, can offer unique selectivity for separating complex mixtures of flavor compounds. frontiersin.org Two-dimensional gas chromatography (GC×GC) provides another layer of separation, significantly increasing peak capacity and resolving analytes from complex matrix interferences. researchgate.net

Mass Spectrometry: Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific parent ion of the target analyte is selected and fragmented, and a specific product ion is then monitored. This highly specific transition minimizes the likelihood of interferences, ensuring that the detected signal is unique to the analyte of interest. frontiersin.orgnih.gov

Enhancing Sensitivity: Improving sensitivity involves optimizing both sample preparation and the analytical instrument's detection capabilities.

Sample Preparation: Techniques like Solid Phase Microextraction (SPME) and Solvent-Assisted Flavour Evaporation (SAFE) are employed to extract and concentrate volatile and semi-volatile furanones from the sample matrix, thereby increasing their concentration before analysis. researchgate.net

Instrumentation: Modern mass spectrometers offer higher ionization efficiency and improved ion transmission, leading to better signal-to-noise ratios. The use of chemical ionization (CI) can sometimes provide enhanced sensitivity for specific compounds compared to standard electron ionization (EI). researchgate.net For liquid chromatography, UHPLC systems allow for sharper peaks and better resolution, which also contributes to improved sensitivity. frontiersin.org

Table 2: Comparison of Analytical Techniques for Dihydrofuranone Analysis

| Technique | Principle | Advantage for Dihydrofuranones |

| GC-MS | Separates volatile compounds based on boiling point and polarity; identifies based on mass spectrum. | Well-established for analyzing volatile aroma compounds like many furanones. |

| GC×GC-MS | Two-dimensional separation provides greatly enhanced resolving power. | Excellent for separating target furanones from highly complex matrices (e.g., coffee, roasted foods). researchgate.net |

| Chiral GC | Uses a stationary phase capable of separating enantiomers. | Determines the enantiomeric ratio, which is vital for flavor and authenticity studies. nih.gov |

| UHPLC-MS/MS | High-pressure liquid chromatography for fast, high-resolution separation coupled with selective mass detection. | High throughput and sensitivity; suitable for less volatile furanone derivatives. frontiersin.org |

| SIDA | Uses isotopically labeled internal standards for quantification. | The "gold standard" for accuracy, correcting for matrix effects and sample loss. nih.gov |

The development of these advanced methods allows researchers to quantify and characterize 2,2,5-trimethyldihydro-3(2H)-furanone and other dihydrofuranones with greater confidence, leading to a deeper understanding of their roles in food and biological systems.

Chemical Transformations and Derivatization Strategies for 2,2,5 Trimethyldihydro 3 2h Furanone and Dihydro 3 2h Furanones

Reactivity Studies: Acylation and Formation of Esters

The presence of a hydroxyl group in the enol tautomer of 3(2H)-furanones allows for acylation and the formation of esters. This reactivity is exemplified by the acylation of related furanone compounds. For instance, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one can be acetylated by reacting it with acetyl chloride under reflux conditions to yield 4-acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl acetate (B1210297). mdpi.com However, the resulting acetate can be susceptible to hydrolysis, reverting to the starting furanone during aqueous work-up. mdpi.com

The general mechanism for the formation of esters from an alcohol (like the enol form of the furanone) and a carboxylic acid is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The process, known as Fischer esterification, involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. chemguide.co.uk Subsequent dehydration leads to the formation of the ester. This reaction is reversible, and to favor the product, the ester is often removed by distillation as it is formed. chemguide.co.uk Similarly, reaction with more reactive acylating agents like acyl chlorides or anhydrides can also produce esters, often under milder conditions.

Reactions Involving Ozonolysis of Exocyclic Alkenes in Furanone Synthesis

Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double and triple bonds using ozone (O₃). wikipedia.org This method has been specifically applied in the synthesis of 4-hydroxy-3(2H)-furanone derivatives. A key strategy involves creating an exocyclic double bond at the C4 position of a dihydro-3(2H)-furanone ring, which is then cleaved to introduce the desired functionality. google.com

The process begins with an aldol (B89426) condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde (R-CHO) under basic conditions. This is followed by dehydration of the resulting aldol to form the corresponding exocyclic alkene, a 4-alkylidene-dihydro-3(2H)-furanone. google.com This alkene is then subjected to ozonolysis. The reaction is typically carried out in a participating solvent, such as ethanol (B145695) or a mixture of acetone (B3395972) and water, at low temperatures (e.g., -10°C). google.com

The mechanism of ozonolysis, as proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). organic-chemistry.orgmsu.edu This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org In the patented synthesis, the ozonide is then worked up under reductive conditions, for example, using sodium bisulfite. google.com This work-up cleaves the ozonide and ultimately yields the target 4-hydroxy-2,5-dialkyl-3(2H)-furanone after heating under acidic conditions. google.com

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Aldol Condensation & Dehydration | Aldehyde (R-CHO), Base (e.g., NaOH) | Exocyclic Alkene |

| 2 | Ozonolysis | Ozone (O₃), -10°C, Acetone/Water | Ozonide |

| 3 | Reductive Work-up & Hydrolysis | Sodium bisulfite (NaHSO₃), HCl, Heat | 4-hydroxy-3(2H)-furanone |

Hydrolytic Stability and Degradation Pathways

The stability of dihydro-3(2H)-furanones is a critical factor, particularly for those used as flavor and aroma compounds. Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol (B68789)®), a structurally related and widely studied flavorant, indicate that it is unstable across a range of pH values. Investigations in aqueous buffer solutions from pH 2.0 to 8.0 showed that HDMF undergoes degradation over time. In contrast, its methoxy (B1213986) derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone, and its β-D-glucopyranoside derivative exhibit greater stability under the same conditions.

Degradation of these furanones can occur through various pathways, including the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that typically requires heat. mdpi.com HDMF is a well-known product of the Maillard reaction, but it can also degrade under these conditions. mdpi.com The formation and degradation are influenced by parameters such as temperature, pH, and the concentration of reactants. For example, the yield of HDMF from the reaction of rhamnose and lysine (B10760008) is highly dependent on both temperature and pH, with yields dropping significantly at very high temperatures or at highly acidic or alkaline pH.

Investigation of Tautomerism in 3(2H)-Furanone Systems

Many 3(2H)-furanone systems, especially those with a hydroxyl group at the C4 position, exhibit keto-enol tautomerism. This is a chemical equilibrium between a keto form (the standard 3(2H)-furanone structure) and an enol form (a furan (B31954) with a hydroxyl group). nih.gov This interconversion involves the movement of a proton and the rearrangement of double bonds.

The equilibrium between these tautomers is significantly influenced by the chemical environment, particularly pH. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the rate of tautomerism and associated racemization is lowest at slightly acidic pH values between 4 and 5. nih.gov The rate is catalyzed under more strongly acidic conditions (pH 2) and is especially pronounced at pH values greater than 7. At a pH of 7.2, approximately 50% of the protons at the C2 position can exchange with deuterium (B1214612) from the solvent (D₂O) within one hour, demonstrating the rapid equilibrium. nih.gov This rapid racemization at neutral pH explains why HDMF, although produced enantioselectively in biological systems, is often found as a racemic mixture. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies

The dihydro-3(2H)-furanone scaffold is a valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies, particularly in drug discovery. By systematically modifying the structure and observing the effect on biological activity, researchers can identify key structural features responsible for a compound's therapeutic or other effects.

One approach involves modifying the side chains attached to the furanone core. A versatile synthesis method starts with an isoxazole (B147169) intermediate, which can be converted to a parent 3(2H)-furanone. nih.gov The side chain, initially introduced on the isoxazole, can then be chemically altered, allowing for the creation of a large number of derivatives with a common furanone core for biological screening. nih.gov

Another important derivatization strategy is cross-coupling reactions. For example, 2(5H)-furanones bearing bromophenyl or tosyloxyphenyl groups can serve as partners in Suzuki-Miyaura cross-coupling reactions. This allows for the attachment of a wide variety of aryl and heteroaryl groups, creating extensive libraries of novel compounds for SAR evaluation. These methods highlight the utility of the furanone ring as a foundational structure for developing new pharmacologically active agents.

Theoretical and Computational Chemistry Studies of 2,2,5 Trimethyldihydro 3 2h Furanone and Dihydro 3 2h Furanone Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic and structural properties of furanone derivatives. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are employed to optimize molecular geometries and compute various molecular characteristics. researchgate.net For instance, studies on furan (B31954) derivatives have utilized DFT to determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov

Frontier molecular orbitals (FMOs), namely HOMO and LUMO, are crucial in understanding the charge transfer within a molecule and its reactivity. nih.gov The distribution of these orbitals provides insights into the nucleophilic and electrophilic sites of the molecule. Molecular electrostatic potential (MEP) analysis, another tool derived from DFT calculations, helps to visualize the electron distribution and identify regions prone to electrophilic or nucleophilic attack. nih.gov Such studies have been applied to various furanone derivatives to understand their electronic structure and potential interactions with biological targets. nih.gov DFT calculations have also been successfully used to assign the absolute configuration of dihydro-furanones by comparing calculated and experimental NMR and electronic circular dichroism (ECD) data. nih.govresearchgate.net

Solvatochromism refers to the change in a substance's color or spectral properties with a change in the polarity of the solvent. This phenomenon is related to the molecule's dipole moment and how it changes between the ground and excited electronic states. nih.gov The analysis of solvatochromic behavior provides valuable information about the intramolecular charge transfer (ICT) characteristics of a molecule. nih.gov

For polar molecules, an increase in solvent polarity often leads to a bathochromic (red) shift in the absorption or emission spectra, indicating that the excited state is more polar than the ground state. nih.govmdpi.com The ground and excited state dipole moments can be experimentally determined using the solvatochromic shift method, which involves plotting spectral shifts against solvent polarity functions like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. nih.govresearchgate.net These experimental values can be compared with theoretical values computed using methods like DFT. researchgate.net

Studies on various organic molecules have shown a significant increase in the dipole moment upon excitation, confirming the presence of ICT. nih.govmdpi.comnih.gov This change in dipole moment (Δµ) is a key parameter in understanding the photophysical properties of a molecule. nih.gov For furanone derivatives, understanding their solvatochromic properties and dipole moments can provide insights into their behavior in different chemical environments and their potential as fluorescent probes or sensors. mdpi.com

Table 1: Theoretical and Experimental Dipole Moments of Selected Molecules

| Compound | Method | Ground State Dipole Moment (μg) in Debye | Excited State Dipole Moment (μe) in Debye | Reference |

| Chalcone (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | DFT/B3LYP/6-311++G(d,p) | 3.33 | Not Reported | researchgate.net |

| 2,7-Disubstituted Silafluorenes | DFT | 1.98 - 6.06 | Not Reported | mdpi.com |

| 6-aminoquinoline | Experimental (Solvatochromism) & DFT | ~3.5 (Expt.), ~3.6 (DFT) | ~6.8 | researchgate.net |

| Ciprofloxacin (CIPR) | Experimental (Solvatochromism) | Not Reported | Δµ = 8.0 (LE), 16.2 (ICT) | nih.gov |

| Enrofloxacin (ENRO) | Experimental (Solvatochromism) | Not Reported | Δµ = 9.4 (LE), 16.2 (ICT) | nih.gov |

LE = Locally Excited State, ICT = Intramolecular Charge Transfer State. Δµ represents the difference between the excited and ground state dipole moments.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the conformational space and intermolecular interactions of molecules over time. scienceopen.com These methods are essential for understanding the flexibility of molecules and how they interact with their environment, such as solvents or biological macromolecules.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the system's evolution over time. scienceopen.com This allows for the study of dynamic processes and the sampling of different molecular conformations. researchgate.net MC simulations, on the other hand, generate configurations by making random changes to the system and accepting or rejecting these changes based on a probability criterion, often related to the system's energy. scienceopen.com Both techniques are powerful tools for conformational analysis, helping to identify low-energy conformers and understand the transitions between them. kobv.degithub.com For furanone derivatives, these simulations can reveal the preferred shapes of the molecule in solution and how they might bind to a receptor. researchgate.net

Computational Approaches to Structure-Activity Relationships (SAR) in Furanone Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that predict the activity of new compounds based on their molecular descriptors. researchgate.netresearchgate.net

For furanone derivatives, 2D and 3D QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antibacterial and cyclooxygenase-2 (COX-2) inhibitory effects. researchgate.netresearchgate.net These studies involve calculating a wide range of molecular descriptors, including electronic, topological, and steric properties. researchgate.net Statistical techniques like multiple linear regression (MLR), principal component analysis (PCA), and k-nearest neighbor (kNN) are then used to develop the QSAR models. researchgate.net These models can guide the design of new furanone derivatives with enhanced activity.

Table 2: Examples of QSAR Studies on Furanone Derivatives

| Biological Activity | Furanone Derivatives Studied | QSAR Method | Key Findings | Reference |

| Antibacterial | 21 furanone derivatives | 2D QSAR | Identified key molecular connectivity and electrotopological indices correlated with activity. | researchgate.net |

| COX-2 Inhibition | 32 furanone derivatives | 2D QSAR (kNN MFA) | Developed a model to predict the inhibitory activity based on 2D descriptors. | researchgate.net |

| Antifungal | 24 coumarin (B35378) derivatives (related structures) | SAR, PCA, PLS | O-substitutions and short aliphatic chains were found to be essential for activity. | mdpi.com |

Ligand-Protein Interaction Modeling (e.g., Docking Studies with Enzymes like MAO-B, COMT, Eag-1)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. cerradopub.com.br This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. researchgate.net

Docking studies have been performed on dihydrofuran-2-one derivatives to investigate their potential interactions with enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), which are targets for the treatment of Parkinson's disease. cerradopub.com.brcerradopub.com.br These studies use scoring functions to estimate the binding affinity of the ligand to the protein and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netasianpubs.org The results of these simulations can suggest which derivatives are likely to be potent inhibitors and can guide the synthesis of new compounds with improved binding properties. cerradopub.com.brpreprints.org

Table 3: Docking Studies of Furanone Derivatives with Biological Targets

| Ligand | Protein Target | Docking Software/Method | Key Findings | Reference |

| Dihydrofuran-2-one derivatives | MAO-B, COMT | DockingServer (uses Autodock) | Identified derivatives with lower inhibition constants (Ki) compared to known inhibitors. | cerradopub.com.brcerradopub.com.br |

| Acefylline derivatives | MAO-B | GOLD | Five derivatives showed binding affinities comparable to standard inhibitors. | researchgate.net |

| Natural Compounds (Daidzin, Luteolin, Silibinin) | MAO-B | Autodock Vina | Daidzin showed the highest binding affinity among the tested compounds. | preprints.org |

Computational Predictions of Reaction Mechanisms and Degradation Pathways

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions and predicting the degradation pathways of molecules. researchgate.netresearchgate.net By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. researchgate.net

Theoretical studies on the thermal decomposition of furanones have used methods like the composite model chemistry CBS-QB3 and the M06-2X functional to explore reaction barriers and enthalpies. researchgate.net These studies have shown that the decomposition can proceed through hydrogen transfer and ring-opening reactions. researchgate.net For the photocycloaddition of 2(5H)-furanone, DFT and CASSCF methods have been used to elucidate the reaction mechanism, which involves the formation of a triplet biradical intermediate. nih.gov More advanced machine learning approaches are also being developed to predict complex chemical reactions at a mechanistic level, which could be applied to understand the reactivity and degradation of furanone systems. nih.govnih.govmit.eduarxiv.org

Biological and Mechanistic Investigations of Dihydro 3 2h Furanones, Relevant to 2,2,5 Trimethyldihydro 3 2h Furanone

Antimicrobial Activities and Cellular Mechanism of Action

Research has demonstrated that certain dihydro-3(2H)-furanone derivatives possess broad-spectrum antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to be effective against various human pathogenic microorganisms, including clinically isolated antibiotic-resistant strains. nih.govresearchgate.netsigmaaldrich.com The antimicrobial action of DMHF appears to be energy-dependent and does not cause hemolysis of human erythrocytes. nih.govresearchgate.net

A key aspect of the antimicrobial mechanism of some furanones is their ability to interfere with the microbial cell cycle. Studies on the yeast Candida albicans have revealed that DMHF can arrest the cell cycle at the S and G2/M phases. nih.govresearchgate.net This disruption of the normal cell division process is a significant factor in its antifungal activity. Furthermore, DMHF has demonstrated potent antifungal effects on the serum-induced mycelia of C. albicans, which is a critical aspect of its pathogenesis. nih.gov

The table below summarizes the antimicrobial activity of a related furanone derivative, F131, against mixed cultures of Staphylococcus aureus and Candida albicans.

Neurophysiological and Behavioral Effects of Inhalation

The inhalation of volatile organic compounds, including certain furanones, can elicit neurophysiological and behavioral responses. For example, the inhalation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a compound generated during the Maillard reaction, has been observed to promote appetite in rats. nih.gov This effect is accompanied by changes in gene expression in the brain, particularly those associated with feeding behavior and neurotransmission. nih.gov

The following table details the observed effects of DMHF inhalation in rats.

Redox Chemistry and Antioxidant/Pro-oxidant Activities in Biological Contexts

Dihydro-3(2H)-furanones can exhibit both antioxidant and pro-oxidant properties, depending on the specific compound and the biological environment. researchgate.netmdpi.com Some food-derived furanones have demonstrated antioxidant activity comparable to that of ascorbic acid. nih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) have shown a higher suppression effect on lipid peroxidation in human plasma compared to other furanones. nih.gov

Conversely, under certain conditions, these compounds can act as pro-oxidants. nih.gov The pro-oxidant activity is often mediated by the generation of reactive oxygen species (ROS) through interactions with transition metals. mdpi.comnih.gov For example, 2,5-furanone can cause strand scission in DNA in the presence of copper, a process initiated by the production of superoxide (B77818) radicals. nih.gov This dual redox nature highlights the complex role of furanones in biological systems.

Inter-species Chemical Signaling Roles

Furanones play a crucial role in chemical signaling between different species. One of the most well-studied examples is their function in interfering with quorum sensing in bacteria. researchgate.net Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.

Brominated furanones produced by the red seaweed Delisea pulchra can prevent bacterial colonization by interfering with the acylated homoserine lactone (AHL) signaling system used for quorum sensing. nih.gov Synthetic furanones have also been developed as quorum-sensing inhibitors, showing potential to control biofilm formation and bacterial virulence. researchgate.netsemanticscholar.orgnih.gov

In addition to their role in quorum sensing interference, some furanones function as pheromones. For example, 5-methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in the cockroach Eurycolis florionda. nih.gov

Molecular Interactions with Biological Targets

The biological effects of dihydro-3(2H)-furanones are often mediated by their direct interaction with specific molecular targets, such as enzymes and receptors. Research has shown that certain furanones can inhibit the activity of enzymes. For instance, the pro-oxidant activity of 2,5-furanone is associated with its ability to inactivate aconitase, an enzyme sensitive to active oxygen, in the presence of ferrous sulfate. nih.gov

In the context of sensory perception, specific furanones have been found to activate distinct odorant receptors. acs.orgnih.gov For example, Furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) specifically activates the odorant receptor OR5M3, while sotolone activates OR8D1. acs.orgnih.gov This specific receptor activation is crucial for the distinct odor qualities of these compounds.

In food science, furanones can influence the perception of flavor by interacting with other volatile compounds. The addition of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) during the preparation of soy protein isolate has been shown to effectively reduce undesirable off-flavors. nih.gov

The mechanism behind this effect involves the promotion of off-flavor release. nih.gov Studies have shown that the presence of furaneol increases the release rate of off-flavor compounds like hexanal. nih.gov Molecular docking studies further suggest that furaneol competitively binds to the same binding sites as off-flavor compounds, thereby facilitating their release from the food matrix. nih.gov

Compound Names Mentioned in the Article

Investigations into Molecular Damage to Biological Systems (e.g., DNA Damage in Laboratory Models)

Investigations into the molecular damage caused by dihydro-3(2H)-furanones have revealed potential for DNA strand cleavage and mutagenic activity in various laboratory models. While direct studies on 2,2,5-trimethyldihydro-3(2H)-furanone are limited in publicly available research, extensive investigation into structurally related furanones provides insight into the potential mechanisms of action for this class of compounds. The primary mechanism appears to involve the generation of reactive oxygen species (ROS), which subsequently leads to DNA damage.

Research has demonstrated that certain dihydro-3(2H)-furanones can induce DNA strand breaks. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a compound found in various foodstuffs, has been shown to cause DNA strand breakage that increases with both the dose of the compound and the incubation time. nih.gov This activity is significantly inhibited by the presence of superoxide dismutase, catalase, and hydroxyl radical scavengers, indicating that the damage is mediated by active oxygen species. nih.govnih.gov The generation of hydroxyl radicals by DMHF, particularly in the presence of trace metal ions like Fe(III), has been confirmed through electron spin resonance studies. nih.govnih.gov This pro-oxidative behavior, where the furanone reduces metal ions and produces superoxide radicals, is considered a key factor in its DNA-damaging capabilities. mdpi.com

Similar findings have been reported for other related compounds, such as 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), which also demonstrates dose- and time-dependent DNA cleavage of supercoiled plasmid DNA. nih.gov The mechanism for HEMF-induced DNA damage is also attributed to the generation of active oxygen species through interaction with metal ions. nih.gov These studies suggest a common pathway for DNA damage among certain 4-hydroxy-3(2H)-furanones. nih.gov

The mutagenic potential of these compounds has also been a subject of investigation. DMHF has exhibited mutagenicity in the Salmonella typhimurium TA100 strain, both with and without metabolic activation (S9 mix). nih.gov Furthermore, both DMHF and HEMF have been shown to induce micronucleated reticulocytes in mice, indicating that they can cause genetic damage after oral administration. nih.govnih.govmdpi.com

The following tables summarize key findings from studies on dihydro-3(2H)-furanones relevant to molecular damage.

Table 1: DNA Damage and Mutagenicity of Selected Dihydro-3(2H)-Furanones

Table 2: Mechanistic Details of DNA Damage by Dihydro-3(2H)-Furanones

Future Research Directions and Emerging Trends in Dihydro 3 2h Furanone Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of dihydro-3(2H)-furanones. Research is actively pursuing greener alternatives to traditional synthetic methods, which often rely on harsh reagents and generate significant waste. Key trends include the use of renewable starting materials, solvent-free reaction conditions, and the development of highly efficient and recyclable catalysts.

One promising green approach involves the oxidation of furfural, a biomass-derived platform chemical, using reagents like hydrogen peroxide to produce 2(5H)-furanone, a precursor that can be further transformed into various dihydro-3(2H)-furanone derivatives. Another area of focus is the development of one-pot, multi-component reactions that improve atom economy and reduce the number of purification steps. For instance, catalyst-free grinding techniques and the use of environmentally benign catalysts like lemon juice in ethanol (B145695) for multi-component synthesis represent innovative strategies that align with the principles of green chemistry. researchgate.net These methods offer advantages such as mild reaction conditions, reduced energy consumption, and the avoidance of toxic solvents and catalysts. researchgate.netnih.gov

Future research will likely concentrate on biocatalysis, employing enzymes or whole-cell systems to achieve highly selective and efficient transformations under mild conditions. The development of robust biocatalysts for the synthesis of specific dihydro-3(2H)-furanones from renewable feedstocks is a primary goal.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Furanones

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Starting Materials | Often petroleum-based | Increasingly biomass-derived (e.g., furfural) |

| Solvents | Organic solvents, often hazardous | Water, bio-solvents, or solvent-free conditions |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), recyclable catalysts, natural acids |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures, ambient atmosphere |

| Waste Generation | Often significant, with hazardous byproducts | Minimized waste, improved atom economy |

| Energy Consumption | High | Reduced |

Advanced Spectroscopic Techniques for Real-time Structural Elucidation and Mechanistic Studies

Understanding the intricate mechanisms of dihydro-3(2H)-furanone formation and their chemical transformations requires sophisticated analytical techniques. The future of this field lies in the application of advanced spectroscopic methods that allow for real-time, in-situ monitoring of reactions. This approach provides dynamic information about reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction pathway.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are becoming invaluable tools for monitoring the progress of chemical reactions in real-time. cambridge.org These methods can track the consumption of reactants and the formation of products without the need for sample withdrawal, thus providing a more accurate picture of the reaction dynamics. cambridge.org

For structural elucidation, tandem mass spectrometry (GC/MS/MS) has proven effective in studying the fragmentation patterns of related furanone compounds, which is crucial for identifying unknown derivatives and understanding their structure. nih.gov Furthermore, techniques like Vibrational Circular Dichroism (VCD) are emerging as powerful tools for determining the absolute configuration of chiral furanones, which is often critical for their biological activity and sensory properties. acs.org Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is another advanced technique being employed for the sensitive and real-time measurement of volatile furanoids in complex mixtures. researchgate.netimreblank.ch

Future research will likely see the increased integration of these techniques to build comprehensive models of reaction mechanisms, enabling more precise control over the synthesis of desired dihydro-3(2H)-furanone isomers and the suppression of unwanted byproducts.

In-depth Mechanistic Understanding of Biological Interactions and Signaling Pathways

While the biological activities of some furanones are known, a deep mechanistic understanding of their interactions with biological systems is still an emerging area of research. A significant focus is on the ability of certain furanones, particularly halogenated derivatives, to act as quorum sensing inhibitors (QSIs). cambridge.orgmdpi.com Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. mdpi.comorganic-chemistry.org

Brominated furanones, for example, have been shown to interfere with the acylated homoserine lactone (AHL) signaling system in Gram-negative bacteria like Pseudomonas aeruginosa. nih.govnih.gov The proposed mechanism involves the furanone competing with the natural AHL signal molecule for binding to receptor proteins, such as LasR, thereby disrupting the signaling cascade that controls the expression of virulence factors. cambridge.org Some studies suggest that furanones may also covalently modify and deactivate enzymes involved in the synthesis of autoinducer signals. mdpi.com

Beyond quorum sensing, other biological effects of furanones, such as antimicrobial, anti-inflammatory, and cytotoxic activities, are being investigated. researchgate.netimreblank.ch The 3(2H)-furanone structural unit is considered a potential electrophilic center that could be responsible for some of these biological activities through interactions with cellular nucleophiles like cysteine residues in proteins. imreblank.ch

Future research will need to employ a combination of molecular biology, proteomics, and computational modeling to identify the specific molecular targets of dihydro-3(2H)-furanones and to elucidate the downstream effects on cellular signaling pathways. This knowledge is crucial for the rational design of new therapeutic agents with improved specificity and efficacy.

Exploration of Novel Biological Functions and Biotechnological Potentials

The established roles of dihydro-3(2H)-furanones as flavor compounds and quorum sensing inhibitors are just the beginning of their potential applications. Researchers are actively exploring novel biological functions and harnessing their potential in various biotechnological fields.

A major area of interest is the development of furanones as anti-biofilm agents for medical and industrial applications. mdpi.comnih.gov Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. By disrupting the quorum sensing systems that are often essential for biofilm formation, furanones offer a promising non-bactericidal approach to controlling biofilm-related problems, such as medical device-associated infections and biofouling. mdpi.comnih.gov For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has shown potential as an anti-biofilm agent against Candida species and could be used to coat medical devices to reduce infections. mdpi.com

The therapeutic potential of furanones extends to other areas as well. Some derivatives have demonstrated antioxidant, anti-inflammatory, anti-cancer, and even anti-cataract activities. acs.orgorganic-chemistry.orgresearchgate.net The exploration of the vast chemical space of dihydro-3(2H)-furanone derivatives is likely to uncover new compounds with unique and potent biological activities.

Furthermore, the biotechnological production of furanone glucosides is an emerging trend. magtech.com.cn Glucosylation can enhance the water solubility and stability of furanones, and importantly, can render potent aroma compounds odorless, creating "silent" flavors that can be released upon enzymatic hydrolysis. magtech.com.cn This technology has significant potential in the food and beverage industry for controlled flavor release.

Table 2: Emerging Biological Functions and Biotechnological Potentials of Dihydro-3(2H)-Furanones

| Area of Potential | Description | Example Compounds/Derivatives |

| Anti-Biofilm Agents | Inhibition of microbial biofilm formation on medical devices and industrial surfaces. | Halogenated furanones, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) |

| Therapeutics | Development of drugs for various conditions based on anti-inflammatory, antioxidant, and anti-cancer properties. | Various synthetic furanone derivatives |

| Agriculture | Potential as crop protection agents by interfering with pathogen communication or acting as pheromones. | 5-Methyl-4-hydroxy-3(2H)-furanone (pheromone) |

| Controlled Flavor Release | Biotechnological glucosylation to create stable, odorless precursors for later flavor release. | Sotolone and Furaneol (B68789) glucosides |

| Anti-Fouling Coatings | Prevention of colonization by marine organisms on ship hulls and other submerged structures. | Brominated furanones from Delisea pulchra |

Innovations in Bioprocessing for Dihydrofuranone Production

The demand for natural and sustainably produced chemicals is driving innovation in the bioprocessing of dihydro-3(2H)-furanones. While chemical synthesis remains a common route, biotechnological methods, including fermentation and enzymatic conversion, are gaining significant attention. These approaches offer the potential for producing enantiomerically pure compounds from renewable resources under mild conditions.

Microbial fermentation is a promising avenue for the production of certain furanones. For example, yeasts such as Zygosaccharomyces rouxii have been shown to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) during fermentation processes, such as in the production of soy sauce. nih.govnih.gov Research is focused on identifying the biosynthetic pathways and the key enzymes involved in microbial furanone production. This knowledge is essential for the metabolic engineering of microorganisms to enhance yields and produce specific furanone derivatives. magtech.com.cn

Metabolic engineering strategies could involve overexpressing key biosynthetic genes, knocking out competing metabolic pathways, and optimizing the supply of precursor molecules. nih.govnih.gov By engineering microbial cell factories, it may be possible to develop cost-effective and sustainable processes for the large-scale production of valuable dihydro-3(2H)-furanones.

Enzymatic synthesis is another key area of innovation. The use of isolated enzymes, such as glucosyltransferases, allows for highly specific modifications of the furanone scaffold, such as the glucosylation mentioned earlier. mdpi.commagtech.com.cn The discovery and characterization of novel enzymes with activity towards furanone precursors will be crucial for expanding the range of accessible structures through biocatalysis. Future bioprocessing innovations will likely involve the integration of metabolic engineering, synthetic biology, and enzyme engineering to create tailored microbial strains and enzymatic cascades for the efficient and sustainable production of a wide array of dihydro-3(2H)-furanones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。